Scientific Field: Inorganic Chemistry
Summary of Application: This research involves the reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors to afford the respective organo-carboxamide ruthenium(II) complexes.
Methods of Application: The Ru(II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography.
Scientific Field: Organic Chemistry
Summary of Application: This research focuses on the excited state hydrogen bond and proton transfer of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol.
Methods of Application: Based on state-of-the-art ab initio calculations, the researchers provided a molecular-level investigation where excited-state hydrogen bonds and proton transfers are affected by solvent polarity.
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound characterized by the presence of a benzothiazole moiety and a sulfamoyl group attached to a benzamide structure. The compound's molecular formula is CHNOS, and it exhibits diverse chemical properties due to the functional groups present. The benzothiazole ring contributes to its potential biological activity, while the sulfamoyl group enhances its solubility and reactivity in various chemical environments.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions typically require controlled temperatures and specific solvents to optimize yields and purity.
Research indicates that N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide exhibits potential biological activities. It has been studied for:
The exact mechanisms of action are still under investigation, focusing on its interaction with molecular targets within biological systems .
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions:
Industrial production may utilize optimized conditions for large-scale synthesis, including continuous flow reactors and automated systems to enhance efficiency and reduce costs.
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide has several applications:
Studies on the interactions of N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide with biological targets have revealed its potential to inhibit enzyme activity by binding to active sites or modulating receptor functions. Ongoing research aims to elucidate these mechanisms further, which will help in understanding its therapeutic potential.
Several compounds share structural similarities with N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide. Here are some notable examples:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 4-(N-butyl-N-ethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide | Contains a sulfamoyl group and a benzothiazole ring | Substituted chlorobenzene enhances reactivity |
| Benzothiazole Sulfonamide Derivatives | Benzothiazole core structure | Varying sulfonamide groups lead to different biological activities |
| 2-Aminobenzothiazoles | Benzothiazole framework | Amino group modifies solubility and reactivity |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide stands out due to its specific combination of functional groups that confer unique biological activities and chemical reactivity not found in all similar compounds .
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide belongs to the benzothiazole sulfonamide class of organic compounds. Its IUPAC name reflects a benzamide backbone substituted at the 4-position with a butyl-ethyl sulfamoyl group and at the N-position with a 1,3-benzothiazol-6-yl moiety. The molecular formula is $$ \text{C}{20}\text{H}{22}\text{N}4\text{O}3\text{S}_2 $$, with a molecular weight of 454.54 g/mol.
The structure comprises three distinct regions:
Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{20}\text{H}{22}\text{N}4\text{O}3\text{S}_2 $$ |
| Molecular weight | 454.54 g/mol |
| Key functional groups | Sulfamoyl, benzothiazole, benzamide |
The compound’s synthesis evolved from early benzothiazole sulfonamide research in the 2000s, driven by interest in kinase and histone deacetylase (HDAC) inhibitors. Modern routes typically involve three stages:
Stage 1: Benzothiazole Core Formation
Stage 2: Sulfamoyl Group Installation
Stage 3: Amide Coupling
Optimization Milestones:
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide exhibits dual pharmacological mechanisms:
1. Enzyme Inhibition
2. Anticancer Activity
3. Antimicrobial Potential
Research Frontiers: